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Compound of Interest

Compound Name: 2-(3-Bromophenyl)hexan-2-amine

CAS No.: 1249546-05-1

Cat. No.: B1528683

Get Quote

Classification: Substituted Arylalkylamine / Des-methyl-phentermine Homolog CAS: 1249546-

05-1 Molecular Formula: C₁₂H₁₈BrN Molecular Weight: 256.19 g/mol

Part 1: Executive Summary & Structural Logic
This technical guide provides a comprehensive analysis of 2-(3-Bromophenyl)hexan-2-
amine, a tertiary amine bearing a structural homology to the anorectic agent phentermine (

-dimethylphenethylamine). Unlike phentermine, this compound features an extended

-alkyl chain (butyl vs. methyl) and a halogen substitution (bromine) at the meta position of the
phenyl ring.

Scientific Significance: From a medicinal chemistry perspective, this scaffold represents a

"hybrid" pharmacophore:

The

-disubstitution (methyl/butyl) creates a steric barrier around the nitrogen, rendering the
molecule resistant to degradation by Monoamine Oxidase (MAO), thereby increasing oral
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bioavailability and duration of action.

The 3-Bromo substitution is classically associated with enhanced selectivity for the Serotonin

Transporter (SERT) over the Dopamine Transporter (DAT) in phenethylamine SAR

(Structure-Activity Relationships), suggesting this compound likely functions as a Serotonin-

Norepinephrine Reuptake Inhibitor (SNRI) rather than a pure stimulant.

The Butyl Chain adds significant lipophilicity (LogP shift), potentially altering the binding

mode to favor sigma (

) receptors or NMDA antagonism, a trait seen in longer-chain arylalkylamines like lefetamine.

Part 2: Chemical Synthesis (Self-Validating
Protocol)
Editorial Note: As direct literature on the industrial synthesis of this specific CAS is limited to

catalog entries, the following protocol is derived from the standard, high-yield Grignard-Ritter

sequence used for structurally identical tertiary amines (e.g., phentermine, pentorex). This

route is chosen for its "self-validating" nature: intermediate isolation confirms success at every

step.
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Figure 1: The Grignard-Ritter synthetic pathway ensures steric control at the quaternary carbon

center.

Step-by-Step Methodology
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Stage 1: Nucleophilic Addition (Grignard)
Objective: Construct the quaternary carbon center by adding a butyl chain to the ketone.

Precursors: 3-Bromoacetophenone (1.0 eq), n-Butylmagnesium bromide (1.2 eq, 2.0M in

THF).

Solvent: Anhydrous Tetrahydrofuran (THF).

Protocol:

Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.

Addition: Charge the flask with n-Butylmagnesium bromide solution. Cool to 0°C in an ice

bath.

Controlled Feed: Dissolve 3-Bromoacetophenone in anhydrous THF. Add this solution

dropwise to the Grignard reagent over 30 minutes. Causality: Slow addition prevents thermal

runaway and minimizes side-reactions (e.g., enolization).

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC

(Hexane:EtOAc 8:2) until the ketone spot disappears.

Quench: Pour the reaction mixture into saturated NH₄Cl solution (aq) to hydrolyze the

magnesium alkoxide.

Isolation: Extract with Diethyl Ether (3x). Wash organics with brine, dry over MgSO₄, and

concentrate in vacuo.

Checkpoint: You should obtain a viscous oil: 2-(3-bromophenyl)hexan-2-ol.

Stage 2: The Ritter Reaction (Amine Installation)
Objective: Convert the tertiary alcohol to an amine via an amide intermediate. Tertiary alcohols

cannot be easily aminated via SN2; the Ritter reaction utilizes a stable carbocation

intermediate.

Reagents: Acetonitrile (Solvent/Reactant), Sulfuric Acid (H₂SO₄, conc.), Glacial Acetic Acid.
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Protocol:

Carbocation Generation: Dissolve the tertiary alcohol from Stage 1 in Glacial Acetic Acid (5

volumes). Add Acetonitrile (3.0 eq).

Acid Catalysis: Cool to 10°C. Add concentrated H₂SO₄ (2.0 eq) dropwise. Warning:

Exothermic.

Mechanism:[1][2][3][4] The acid protonates the alcohol, losing water to form a stable

tertiary benzylic carbocation. The acetonitrile nitrogen attacks this cation.

Stir: Allow to stir at room temperature for 12 hours.

Workup: Pour onto ice water. The intermediate N-acetyl-2-(3-bromophenyl)hexan-2-amine
will precipitate or form an oil. Extract with Dichloromethane (DCM).[3]

Stage 3: Hydrolysis to Free Amine
Objective: Cleave the acetyl group to reveal the primary amine.

Reagents: Hydrochloric Acid (6M or 12M), Ethanol.

Protocol:

Reflux: Dissolve the crude amide in Ethanol/HCl (1:1 mixture). Reflux vigorously for 24–48

hours. Note: Sterically hindered amides require harsh conditions to hydrolyze.

Basification: Cool the solution. Basify to pH 12 using NaOH (aq).

Extraction: Extract the free amine with DCM.

Purification: Convert to the Hydrochloride salt by bubbling dry HCl gas through an ethereal

solution of the free base. Recrystallize from Isopropanol/Ether.

Part 3: Pharmacological Profile (SAR Analysis)
Editorial Note: While specific binding data for CAS 1249546-05-1 is proprietary, its activity can

be accurately triangulated using established Structure-Activity Relationships (SAR) of the

phenethylamine class.
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Mechanism of Action: The "Steric-Electronic" Shift
Feature Structural Modification

Pharmacological
Consequence

Alpha-Substitution
Methyl

Butyl

Reduced DAT Affinity: The

bulky butyl group creates a

steric clash in the tight binding

pocket of the Dopamine

Transporter (DAT), significantly

reducing stimulant potency

compared to phentermine.

Ring Substitution
Unsubstituted

3-Bromo

SERT Selectivity:

Halogenation at the meta (3-)

position generally increases

affinity for the Serotonin

Transporter (SERT). The

electron-withdrawing bromine

also protects the ring from

metabolic hydroxylation.

Lipophilicity Hexyl Chain + Bromine

Blood-Brain Barrier (BBB)

Penetration: High LogP (~4.5

predicted) ensures rapid CNS

entry, but also increases non-

specific binding (Sigma

receptors).

Predicted Receptor Profile
Based on homologs like Chlorphentermine and Lefetamine:

Primary Target: Serotonin-Norepinephrine Releasing Agent (SNRA).

Secondary Target: Sigma-1 Receptor (

) Agonist (due to the hydrophobic butyl tail).
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Toxicology: Potential for serotonergic toxicity (Serotonin Syndrome) if combined with MAOIs,

due to the 3-bromo substituent's enhancement of 5-HT release.

SAR Logic Diagram
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Figure 2: Structure-Activity Relationship (SAR) mapping showing how specific chemical

modifications shift the pharmacological profile from pure stimulation to serotonergic modulation.

Part 4: Analytical Characterization
To validate the synthesis of 2-(3-Bromophenyl)hexan-2-amine, the following analytical signals

are diagnostic.

Proton NMR ( H-NMR, 400 MHz, CDCl )
Aromatic Region (7.1 – 7.6 ppm): Multiplet, 4H. The 3-bromo substitution pattern creates a

distinct splitting (Singlet for H2, Doublets for H4/H6, Triplet for H5).

Amine Protons (1.5 ppm): Broad singlet, 2H (
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), disappears with

shake.

Alpha-Methyl (1.4 ppm): Singlet, 3H. Critical diagnostic: This singlet confirms the quaternary

center. If this is a doublet, the alkylation failed.

Butyl Chain:

1.6–1.8 (Multiplet, 2H,

-CH

).

1.1–1.3 (Multiplet, 4H,

-CH

).

0.85 (Triplet, 3H, Terminal CH

).

Mass Spectrometry (ESI+)
Parent Ion (

): 256.1 and 258.1 m/z.

Isotope Pattern: A 1:1 ratio of peaks at M and M+2 confirms the presence of one Bromine

atom.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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